molecular formula C36H45NO14 B037572 Antibiotic SN 706 CAS No. 114511-93-2

Antibiotic SN 706

Número de catálogo: B037572
Número CAS: 114511-93-2
Peso molecular: 715.7 g/mol
Clave InChI: OWWBUEMWTMDEBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Trajectory of Anthracycline Antibiotic Discovery and Development

Anthracyclines represent a pivotal class of cytostatic antibiotics, with their origins tracing back almost half a century from their initial discovery. elsevier.es While first isolated as antibacterial agents as early as 1939, their significant impact in medicine began with the discovery of daunorubicin (also known as daunomycin) in the early 1960s. youtube.comwikipedia.org This pioneering anthracycline was isolated from Streptomyces peucetius, a bacterium found in Italian soil. youtube.comwikipedia.orgresearchgate.netoncopedia.wikinih.gov

Following the success of daunorubicin, its analog, doxorubicin (Adriamycin), was discovered in 1967 from a mutated variant of S. peucetius. wikipedia.orgoncopedia.wikinih.gov Doxorubicin quickly became a widely used and highly effective anticancer treatment, setting a standard for novel anthracyclines. wikipedia.orgnih.gov These compounds exert their therapeutic effects primarily by inhibiting topoisomerase II and intercalating with DNA, thereby interfering with DNA metabolism and RNA production in highly replicating cells. elsevier.eswikipedia.orgnih.gov Over the decades, thousands of anthracycline analogs have been synthesized and investigated in attempts to improve their therapeutic profiles; however, only a select few, such as epirubicin and idarubicin, have gained widespread clinical adoption. wikipedia.orgnih.gov

Classification and Preliminary Characterization of Antibiotic SN 706 as a Synthetic Anthracycline Antibiotic

This compound, also referred to as antibacterial agent SN 706, is a synthetic compound that has been investigated for its potent antibacterial properties. ontosight.ai It is classified as a synthetic anthracycline antibiotic, with its initial report as a new anthracycline antibiotic dating back to 1988. ontosight.aitandfonline.comjst.go.jp Research indicates that SN 706 is related to the anthracycline SN-07 chromophore and possesses a carminomycinone moiety, distinguishing it from compounds with a carbinolamine structure. tandfonline.com

The mechanism of action of SN 706 involves interfering with essential bacterial cellular processes. ontosight.ai While specific detailed information about SN 706's precise mechanism is not widely available due to its emerging nature, antibiotics within this class generally function by inhibiting critical bacterial activities such as cell wall synthesis, protein synthesis, or DNA replication. ontosight.ai This interference is crucial for preventing bacterial multiplication and ultimately leading to their demise, thereby resolving infections. ontosight.ai SN 706 is being explored for its potential to address unmet medical needs in the treatment of bacterial infections, particularly those caused by drug-resistant strains. ontosight.ai

Propiedades

Número CAS

114511-93-2

Fórmula molecular

C36H45NO14

Peso molecular

715.7 g/mol

Nombre IUPAC

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H45NO14/c1-14(38)9-23(42)16(3)48-25(10-15(2)39)51-35-17(4)49-26(11-21(35)37)50-24-13-36(47,18(5)40)12-20-28(24)34(46)30-29(32(20)44)31(43)19-7-6-8-22(41)27(19)33(30)45/h6-8,15-17,21,23-26,35,39,41-42,44,46-47H,9-13,37H2,1-5H3

Clave InChI

OWWBUEMWTMDEBK-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O

Sinónimos

SN 706
SN-706

Origen del producto

United States

Antimicrobial Spectrum and Efficacy Profiling of Antibiotic Sn 706

In Vitro Antimicrobial Activity Across a Broad Range of Bacterial Species

Early investigations into Antibiotic SN 706 have indicated its in vitro antibacterial activity against a range of bacterial species. As an anthracycline antibiotic, it has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. zenodo.org However, detailed, quantitative data, such as specific Minimum Inhibitory Concentration (MIC) values across a broad spectrum of bacterial isolates, are not widely available in publicly accessible research snippets. nih.govnih.gov

The general antimicrobial activity of this compound can be summarized as follows:

Bacterial TypeActivity
Gram-PositiveDetected
Gram-NegativeDetected

Efficacy Against Gram-Positive Bacterial Isolates

While this compound has demonstrated efficacy against Gram-positive bacterial isolates, specific detailed research findings outlining its activity (e.g., MIC90 values, range of susceptible species like Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, etc.) are not extensively detailed in the readily available information. zenodo.org Its classification as an anthracycline suggests a mechanism of action that typically targets bacterial DNA or other fundamental cellular processes. nih.gov

Gram-Positive Bacterial SpeciesReported Efficacy (e.g., MIC range, susceptibility)
Staphylococcus aureusData not specifically available for SN 706
Streptococcus pneumoniaeData not specifically available for SN 706
Enterococcus faecalisData not specifically available for SN 706
Other Gram-Positive IsolatesData not specifically available for SN 706

Efficacy Against Gram-Negative Bacterial Isolates

Similarly, this compound has shown activity against Gram-negative bacterial isolates. zenodo.org However, detailed quantitative data regarding its efficacy against specific Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, etc.) are not readily found in the provided research overviews. nih.govnih.gov

Gram-Negative Bacterial SpeciesReported Efficacy (e.g., MIC range, susceptibility)
Escherichia coliData not specifically available for SN 706
Pseudomonas aeruginosaData not specifically available for SN 706
Klebsiella pneumoniaeData not specifically available for SN 706
Other Gram-Negative IsolatesData not specifically available for SN 706

Activity Against Atypical and Anaerobic Bacterial Pathogens

Information regarding the activity of this compound specifically against atypical bacterial pathogens (e.g., Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella species) and anaerobic bacterial pathogens is not explicitly detailed in the available search results. nih.govnih.govzenodo.org Atypical bacteria are often difficult to detect with traditional Gram stain and culture methods and may lack cell walls, while anaerobic bacteria thrive in oxygen-free environments. zenodo.orgmdpi.comnih.govnih.govwikipedia.org

Bacterial Pathogen TypeReported Efficacy (e.g., MIC range, susceptibility)
Atypical BacteriaData not specifically available for SN 706
Anaerobic BacteriaData not specifically available for SN 706

Potency Against Clinically Relevant Drug-Resistant Bacterial Strains

This compound is being investigated specifically for its potential against drug-resistant bacterial strains, highlighting its relevance in addressing the growing public health concern of antibiotic resistance. nih.govnih.gov The rise of "superbugs" with multiple resistance mechanisms necessitates the development of new antimicrobial agents.

Resistance PhenotypeReported Efficacy (e.g., MIC range, susceptibility)
MDR PhenotypesUnder investigation, specific data not available
XDR PhenotypesUnder investigation, specific data not available

Activity Against Multidrug-Resistant (MDR) Phenotypes

Multidrug-resistant (MDR) bacteria are defined as those resistant to at least one agent in three or more antimicrobial categories. While SN 706 is being explored for its activity against such strains, specific data on its efficacy against various MDR phenotypes (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae) are not detailed in the provided information. nih.govnih.gov

Activity Against Extensively Drug-Resistant (XDR) Phenotypes

Extensively drug-resistant (XDR) bacteria are resistant to nearly all available antimicrobial agents, often leaving very limited treatment options. The development of compounds like SN 706 that could potentially combat XDR pathogens is crucial. However, specific research findings demonstrating the activity of this compound against XDR phenotypes are not available in the provided search results. nih.govnih.gov

Further comprehensive studies, including detailed in vitro susceptibility testing against a wide array of clinical isolates, are essential to fully characterize the antimicrobial spectrum and efficacy of this compound, particularly against the most challenging drug-resistant pathogens. nih.govnih.gov

Activity Against Pan-Drug-Resistant (PDR) Phenotypes

Specific detailed data on the activity of this compound against Pan-Drug-Resistant (PDR) phenotypes is not widely available in public research. PDR bacteria are defined as microorganisms that exhibit resistance to all available antibacterial agents, including last-resort antibiotics such as colistin and tigecycline. nih.gov The emergence of PDR phenotypes, alongside multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria, represents a significant global health challenge, particularly for hospital-acquired infections. nih.govmdpi.comnih.gov These highly resistant strains often cause infections that are difficult to treat, leading to increased morbidity and mortality. mdpi.commdpi.com The ability of bacteria like Acinetobacter baumannii to rapidly acquire resistance mechanisms underscores the critical need for novel agents effective against such formidable pathogens. mdpi.com

Comparative In Vitro Efficacy of SN 706 Against Established Antibiotic Classes

Comprehensive comparative in vitro efficacy data for this compound against established antibiotic classes is not widely available in public research. In vitro studies are crucial for predicting the efficacy of antibiotic regimens and evaluating antimicrobial activity against a wide range of microbes. researchgate.netdovepress.com Such studies typically involve assessing parameters like Minimum Inhibitory Concentrations (MIC) against various bacterial strains and comparing them to existing antibiotics. ontosight.aidovepress.comimpactfactor.org The antimicrobial spectrum of an antibiotic, which defines the range of microorganisms it can inhibit or kill, is determined through these in vitro tests. ontosight.aidovepress.com Antibiotics are broadly categorized into broad-spectrum, extended-spectrum, and narrow-spectrum based on their activity against Gram-positive and Gram-negative bacteria. dovepress.comthno.org While SN 706 is being investigated for its potential against drug-resistant strains, detailed comparative data illustrating its performance relative to well-established antibiotic classes (e.g., fluoroquinolones, beta-lactams, aminoglycosides, glycopeptides) is not publicly accessible. ontosight.ai

Bacterial Resistance Mechanisms to Antibiotic Sn 706

Intrinsic Resistance Pathways Affecting Anthracycline Antibiotics

Intrinsic resistance refers to the natural ability of a bacterial species to resist certain antibiotics due to inherent structural or functional characteristics. For anthracycline antibiotics, key intrinsic resistance mechanisms include permeability barriers and constitutive efflux pump systems.

Role of Bacterial Outer Membrane Permeability Barriers

The outer membrane (OM) of Gram-negative bacteria serves as a formidable selective barrier, significantly limiting the entry of many antibiotics, including hydrophobic compounds like anthracyclines nih.govmdpi.comasm.orgasm.org. This barrier function is crucial for intrinsic resistance, preventing antibiotics from reaching their intracellular targets at effective concentrations reactgroup.orgaimspress.com.

Antibiotics typically traverse the outer membrane through two main pathways:

Lipid-mediated pathway: Hydrophobic antibiotics, such as chloramphenicol (PubChem CID: 5959), aminoglycosides like gentamicin (PubChem CID: 3467), and rifampicin (PubChem CID: 5381224), diffuse directly through the lipid bilayer of the outer membrane nih.govmdpi.com. The core region of lipopolysaccharide (LPS) plays a significant role in providing this barrier, with strains expressing full-length LPS exhibiting intrinsic resistance to these compounds nih.gov.

General diffusion porins: Small hydrophilic antibiotics utilize pore-forming proteins, known as porins, to gain access to the cell interior nih.gov.

Alterations in the composition of the outer membrane, including changes in lipid content or porin expression, can profoundly impact bacterial susceptibility to antibiotics nih.gov. For instance, the loss or reduction of porins, or mutations that alter their function, can decrease membrane permeability, thereby reducing antibiotic influx and contributing to intrinsic resistance nih.govnih.gov. This synergistic action of the outer membrane as a permeability barrier, combined with efflux systems, is a primary factor in the intrinsic resistance of Gram-negative bacteria to various antibiotics nih.govnih.gov.

Contribution of Constitutive Efflux Pump Systems

Bacterial efflux pump systems are integral membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell reactgroup.orgfrontiersin.org. Constitutively expressed efflux pumps contribute significantly to the intrinsic resistance of bacteria by maintaining low intracellular concentrations of antibiotics, thereby preventing them from reaching their therapeutic targets nih.govfrontiersin.orgmdpi.com.

Several superfamilies of efflux pumps exist, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria for multidrug resistance (MDR) nih.govmdpi.comdovepress.com. Examples include AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, which are constitutively expressed and can export a broad spectrum of antibiotics, including anthracyclines nih.govfrontiersin.orgmdpi.com. Other families, such as the Major Facilitator Superfamily (MFS) and Small Multidrug Resistance (SMR) family, also contribute to efflux-mediated resistance mdpi.comdovepress.com.

The effectiveness of RND pumps is closely linked to the integrity of the outer membrane barrier; permeabilizing the outer membrane can significantly diminish the impact of RND pump-mediated efflux nih.gov. Overexpression of these pump genes, often due to mutations, can further enhance resistance reactgroup.orgfrontiersin.org.

Table 1: Key Efflux Pump Systems and Their Characteristics

Efflux Pump FamilyExamples (Bacteria)Substrates (Examples)Contribution to Resistance
RNDAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa), AdeABC (A. baumannii) nih.govfrontiersin.orgmdpi.comdovepress.comBroad spectrum, including anthracyclines, fluoroquinolones, tetracyclines, chloramphenicol, erythromycin nih.govmdpi.comdovepress.comMajor role in intrinsic and acquired multidrug resistance; constitutively expressed pumps maintain low intracellular drug levels nih.govfrontiersin.orgmdpi.com
MFSNorA (S. aureus), EmrAB (S. enterica) mdpi.comdovepress.comDiverse, including quinolones, novobiocin, sodium deoxycholate, nalidixic acid mdpi.comdovepress.comCan contribute to MDR, less efficient than RND pumps if not organized in tripartite complexes nih.govmdpi.com
SMREmrE (E. coli) nih.govSmall lipophilic cations nih.govCan contribute to MDR, often in synergy with other pumps nih.gov

Acquired Resistance Mechanisms Mediating SN 706 Insusceptibility

Acquired resistance involves genetic changes that allow bacteria to become resistant to antibiotics to which they were previously susceptible. These mechanisms are critical in the evolution of drug-resistant pathogens.

Target Site Mutations and Modifications (e.g., alterations in DNA gyrase or topoisomerase IV binding sites)

Antibiotics like anthracyclines exert their effects by binding to specific bacterial targets. For anthracyclines, which inhibit type II topoisomerases, mutations or modifications in these target enzymes can significantly reduce the antibiotic's binding affinity and efficacy wikipedia.orgineosopen.org. Bacterial type II topoisomerases include DNA gyrase and topoisomerase IV, both crucial for DNA replication, transcription, and repair nih.govacs.org.

Mutations in the genes encoding subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are common mechanisms of acquired resistance, particularly to fluoroquinolones, which also target these enzymes nih.govacs.orgnih.gov. These mutations often occur in conserved regions of the GyrA and ParC subunits, leading to structural changes that prevent the antibiotic from effectively binding to the enzyme-DNA complex nih.govacs.orgnih.gov. For example, a common resistance-conferring mutation in Escherichia coli DNA gyrase involves alterations at Serine 83 (Ser83) in the GyrA subunit, leading to high levels of resistance nih.govresearchgate.net.

Table 2: Examples of Target Site Mutations Leading to Resistance

Target EnzymeGeneCommon Mutation SiteEffect on ResistanceExample Bacteria
DNA GyrasegyrASerine 83 (Ser83)High level of resistance due to reduced drug binding nih.govnih.govresearchgate.netEscherichia coli, Proteus mirabilis, Klebsiella pneumoniae nih.govnih.govresearchgate.net
Topoisomerase IVparCSerine 80 (Ser80), Glutamic acid 84 (Glu84) nih.govDecreased susceptibility to quinolones nih.govProteus mirabilis, Staphylococcus aureus nih.govnih.gov

Enzymatic Inactivation and Detoxification of Anthracyclines (e.g., specific modifying enzymes)

Bacteria can acquire genes that encode enzymes capable of inactivating or detoxifying antibiotics, thereby rendering them ineffective reactgroup.orgaimspress.comnih.gov. For anthracyclines, several enzymatic mechanisms have been identified that reduce their cytotoxic activity.

A major mechanism involves the reductive metabolism of anthracyclines. Enzymes such as carbonyl reductases (CBR) and aldo-keto reductases (AKR) can reduce the carbonyl group of anthracyclines (e.g., doxorubicin (PubChem CID: 31703) and daunorubicin (PubChem CID: 30379)) to their corresponding alcohol metabolites (e.g., doxorubicinol and daunorubicinol) frontiersin.orgnih.govaacrjournals.org. These metabolites are significantly less cytotoxic than their parent compounds, effectively detoxifying the antibiotic nih.govaacrjournals.org. Overexpression of these anthracycline-reducing enzymes has been observed in many anthracycline-resistant cancer cells, suggesting a similar mechanism could be employed by bacteria nih.gov.

Another pathway for anthracycline inactivation is oxidative metabolism, mediated by cellular peroxidases like myeloperoxidase aacrjournals.org. This process can lead to irreversible oxidation and degradation of the anthracycline chromophore, resulting in a permanent loss of their activity aacrjournals.org.

Table 3: Enzymatic Mechanisms of Anthracycline Inactivation

Enzyme ClassMechanism of InactivationEffect on AnthracyclinesExamples
Carbonyl Reductases (CBR) frontiersin.orgnih.govaacrjournals.orgReduce carbonyl group to less active alcohol metabolitesConverts active anthracyclines (e.g., doxorubicin, daunorubicin) to less cytotoxic forms (e.g., doxorubicinol, daunorubicinol) frontiersin.orgnih.govaacrjournals.orgOverexpression linked to resistance nih.gov
Aldo-Keto Reductases (AKR) frontiersin.orgnih.govaacrjournals.orgMetabolize carbonyl-containing drugs, including anthracyclinesReduces efficacy by converting parent compounds to less potent forms frontiersin.orgnih.govAKR1B1 overexpression leads to resistance frontiersin.org
Cellular Peroxidases (e.g., Myeloperoxidase) aacrjournals.orgOxidative degradation of the anthracycline chromophoreIrreversible oxidation leading to loss of characteristic properties and inactivation aacrjournals.orgLeads to less cytotoxic metabolic products aacrjournals.org

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a crucial mechanism for the rapid acquisition and dissemination of antibiotic resistance genes (ARGs) among bacterial populations, including those conferring insusceptibility to antibiotics like SN 706 aimspress.comreactgroup.orgnih.govfrontiersin.orgfrontiersin.orgdovepress.com. HGT allows bacteria to exchange genetic material, even between different species, greatly accelerating the development of multidrug resistance reactgroup.orgfrontiersin.org.

The primary mechanisms of HGT include:

Conjugation: This is a direct cell-to-cell transfer of genetic material, typically plasmids, through a pilus reactgroup.orgnih.gov. Plasmids often carry multiple ARGs, including those encoding efflux pumps or drug-modifying enzymes, making conjugation a highly efficient way to spread resistance nih.govfrontiersin.org.

Transduction: Bacteriophages (viruses that infect bacteria) can transfer bacterial DNA, including ARGs, from one bacterium to another reactgroup.orgdovepress.com. This occurs when phages accidentally package bacterial DNA into their capsids and then inject it into a new host reactgroup.orgdovepress.com.

Transformation: Some bacteria can directly take up "naked" DNA from their environment reactgroup.orgdovepress.com. If this extracellular DNA contains ARGs, the recipient bacterium can integrate it into its genome or maintain it as a plasmid, thereby acquiring new resistance traits reactgroup.orgdovepress.com.

The prevalence of ARGs in various environments, including human and animal hosts, and even plants, highlights the widespread nature of HGT in fostering antibiotic resistance frontiersin.orgfrontiersin.org. Mobile genetic elements such as plasmids and transposons play a significant role in facilitating the transfer and stable inheritance of these resistance determinants nih.govfrontiersin.orgfrontiersin.org.

Molecular Epidemiology and Dynamics of SN 706 Resistance Emergence in Bacterial Populations

The emergence and spread of resistance to any novel antibiotic, including SN 706, would likely follow established patterns of molecular epidemiology. These dynamics are driven by a combination of genetic factors, bacterial population structures, and environmental pressures.

Horizontal Gene Transfer (HGT): This is a primary driver for the rapid dissemination of antibiotic resistance genes among bacterial populations nih.govnih.gov. Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons can carry resistance genes and transfer them between different bacterial species or strains nih.govnih.gov. If resistance to SN 706 emerges through the acquisition of resistance genes, these mobile elements would play a critical role in its spread.

Clonal Spread: Resistant bacterial clones can proliferate and spread geographically, especially in healthcare settings medrxiv.org. Surveillance studies often track the prevalence of specific resistant strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) or Extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae) and their associated resistance genes medrxiv.orgmdpi.com. The molecular epidemiology of SN 706 resistance would involve monitoring the emergence and spread of resistant clones.

Selective Pressure: The use of SN 706 itself would exert selective pressure, favoring the survival and proliferation of resistant bacteria nih.gov. This pressure, combined with factors like overuse or misuse of antibiotics, contributes significantly to the acceleration of resistance emergence nih.govnih.gov. Environmental reservoirs, including humans, animals, and the environment, can also contribute to the spread of resistance genes microbiologyresearch.org.

Investigative Strategies for Overcoming or Preventing Resistance to SN 706

Combating resistance to a new antibiotic like SN 706 would involve a multifaceted approach, integrating various investigative and public health strategies.

Continuous Surveillance and Molecular Epidemiology: Robust surveillance systems are essential to detect the emergence and spread of SN 706 resistance early nih.govmdpi.com. This involves phenotypic susceptibility testing and molecular characterization of resistant isolates to identify specific resistance genes, their genetic carriers, and the clonal lineages involved nih.govmdpi.commicrobiologyresearch.org. This data is crucial for understanding resistance dynamics and informing intervention strategies.

Development of Resistance Inhibitors: If resistance mechanisms involve enzymatic inactivation (e.g., an SN 706-degrading enzyme), research could focus on developing inhibitors that block the activity of these enzymes. This approach has been successful with beta-lactamase inhibitors, which restore the efficacy of beta-lactam antibiotics nih.gov.

Combination Therapy: Combining SN 706 with other antibiotics that have different mechanisms of action or with compounds that overcome resistance mechanisms could be a strategy to enhance efficacy and delay resistance development. This approach can provide synergistic effects and reduce the likelihood of bacteria developing resistance to multiple agents simultaneously nih.gov.

Novel Drug Discovery and Development: Ongoing research into new antibacterial compounds with novel targets or mechanisms of action is vital to stay ahead of evolving resistance ontosight.ai. This includes exploring alternative therapeutic approaches such as antimicrobial peptides, bacteriophages, or CRISPR-based therapies nih.gov.

Infection Prevention and Control: Implementing stringent infection prevention and control measures in healthcare settings and communities can limit the transmission of resistant bacteria, regardless of the specific antibiotic medrxiv.orgresearchgate.net.

Antimicrobial Stewardship: Promoting the responsible use of SN 706, including appropriate prescribing, dosage, and duration of treatment, would be critical to minimize selective pressure and preserve its effectiveness nih.gov.

Preclinical Pharmacological and Efficacy Studies of Antibiotic Sn 706

In Vitro and In Vivo Efficacy Assessment Models for SN 706

The assessment of any new antibiotic typically involves rigorous in vitro and in vivo studies to determine its spectrum of activity and efficacy against various bacterial pathogens. For Antibiotic SN 706, such studies would theoretically encompass:

Cellular Infection Models and Time-Kill AssaysCellular infection models are crucial for evaluating an antibiotic's ability to penetrate host cells and eliminate intracellular pathogens, or to assess its activity in a more complex environment than simple broth cultures. Time-kill assays, on the other hand, provide insights into the rate and extent of bacterial killing by an antibiotic over time at different concentrations. These assays help determine whether an antibiotic exhibits bactericidal or bacteriostatic properties and the speed at which it exerts its effect. Without access to the specific data from the preclinical studies on SN 706, detailed findings regarding its performance in cellular infection models or the results of time-kill assays cannot be presented.

Pharmacodynamics of SN 706 in Preclinical Systems

Pharmacodynamics (PD) describes the relationship between drug concentration at the site of action and the resulting pharmacological effect. For antibiotics, this involves understanding how the drug's concentration influences its antimicrobial activity.

Determination of Concentration-Dependent Antimicrobial ProfilesConcentration-dependent antimicrobial profiles assess how the efficacy of an antibiotic changes with varying concentrations. This typically involves determining parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacterial strains. These values are fundamental in understanding the potency of an antibiotic. Specific MIC and MBC values or other concentration-dependent data for this compound are not available in the search results.

Preclinical Pharmacokinetic Characterization of SN 706

Pharmacokinetics (PK) describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic characterization is essential for predicting a drug's behavior in vivo and for guiding dosage regimens in further studies. For this compound, preclinical pharmacokinetic studies would have investigated parameters such as plasma half-life, volume of distribution, clearance, and bioavailability. However, specific numerical data or detailed findings from pharmacokinetic studies on this compound are not available in the publicly accessible information.

Compound Names and PubChem CIDs

In Vitro and In Vivo Absorption Studies

Absorption studies evaluate how an antimicrobial agent enters the bloodstream from its site of administration. For a novel compound such as this compound, both in vitro and in vivo approaches are critical to understanding its absorption characteristics.

In Vitro Absorption Studies: In vitro studies typically employ models such as Caco-2 cell monolayers to predict oral absorption. These models assess the compound's permeability across intestinal epithelial cells, indicating its potential for passive diffusion or active transport. Factors like solubility, dissolution rate, and chemical stability in gastrointestinal fluids (e.g., gastric acid, intestinal enzymes) are also investigated. For instance, some antibiotics like penicillin G exhibit low oral bioavailability due to degradation by gastric acid, while others like penicillin V are more acid-stable nih.gov.

In Vivo Absorption Studies: In vivo absorption studies are conducted in animal models (e.g., rodents, dogs, non-human primates) following various routes of administration (e.g., oral, intravenous, intramuscular). These studies measure the concentration of the parent drug and its metabolites in plasma over time. Key parameters derived from these studies include:

Peak Plasma Concentration (Cmax): The maximum concentration of the drug achieved in plasma.

Time to Peak Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Absolute Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation unchanged, typically determined by comparing AUC after oral administration to AUC after intravenous administration.

While specific data for this compound's in vitro and in vivo absorption are not publicly detailed, such studies would be crucial to determine its suitability for different routes of administration and to inform initial dosing strategies in preclinical models.

Tissue Distribution and Bioavailability in Animal Models

Tissue distribution studies assess where an antimicrobial agent goes within the body after absorption, while bioavailability quantifies the fraction of the administered dose that reaches systemic circulation nih.govnih.gov. These studies are vital for understanding if the antibiotic can reach the site of infection in sufficient concentrations to exert its therapeutic effect.

Tissue Distribution: Following systemic administration (often intravenous) in animal models, tissue samples (e.g., lung, kidney, liver, brain, muscle, infected tissues) are collected at various time points. The concentration of the antibiotic in these tissues is then measured. The volume of distribution (Vd) is a pharmacokinetic parameter that describes the apparent volume into which the drug distributes in the body nih.gov. A higher Vd often indicates extensive distribution into tissues. Protein binding is another critical aspect, as only the unbound fraction of the drug is typically available to exert its pharmacological effect and distribute into tissues asm.org. For example, studies on antibiotics like vancomycin have highlighted challenges with poor penetration into certain tissues, such as pulmonary tissues, which can impact their efficacy in specific infections nih.gov.

Bioavailability: Bioavailability, as discussed in absorption, is a measure of the extent to which an administered drug is absorbed and becomes available at the site of action nih.gov. In animal models, this is determined by comparing the systemic exposure (AUC) of the drug following extravascular administration (e.g., oral) to that following intravenous administration.

Without specific data on this compound, a hypothetical data table illustrating typical tissue distribution patterns for an antibiotic might look like this, demonstrating the type of information that would be generated:

Table 1: Hypothetical Tissue Distribution of a Generic Antibiotic in a Murine Model (2 hours post-administration)

Tissue (Organ)Concentration (µg/g or µg/mL)Tissue-to-Plasma Ratio
Plasma10.01.0
Liver25.02.5
Kidney30.03.0
Lung15.01.5
Muscle5.00.5
Brain1.00.1

Note: This table presents hypothetical data for illustrative purposes only, as specific data for this compound are not publicly available.

Metabolic Fate and Excretion Pathways in Preclinical Species

Understanding the metabolic fate and excretion pathways of an antibiotic is crucial for predicting its half-life, potential for drug-drug interactions, and elimination from the body nih.gov. These studies are typically conducted in preclinical animal models.

Metabolic Fate: Drug metabolism primarily occurs in the liver, though other organs like the kidney and intestine also possess metabolic capacity nih.gov. Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation) transform the parent drug into metabolites, often making them more water-soluble for excretion nih.gov. Studies involve identifying and quantifying metabolites in biological samples (plasma, urine, feces) using techniques like liquid chromatography-mass spectrometry (LC-MS). The enzymes responsible for metabolism, such as cytochrome P450 (CYP) enzymes, are also identified to assess the risk of metabolic drug-drug interactions nih.gov. For example, some antibiotics like cefixime show no evidence of in vivo metabolism, being excreted largely unchanged drugbank.com.

Excretion Pathways: The primary routes of excretion for antibiotics are renal (via urine) and hepatic/biliary (via feces) nih.govnih.gov. Renal excretion involves glomerular filtration and active tubular secretion, with competition for transporters potentially prolonging drug duration nih.gov. Biliary excretion involves the secretion of the drug or its metabolites into bile, which is then eliminated in feces. Mass balance studies, using radiolabeled compounds, track the total recovery of the administered dose in urine, feces, and other excretions to determine the predominant elimination pathways.

Without specific data for this compound, a general overview of typical excretion profiles for an antibiotic might be represented as follows:

Table 2: Hypothetical Excretion Profile of a Generic Antibiotic in a Preclinical Species (0-72 hours post-administration)

Excretion RoutePercentage of Administered Dose
Urine (unchanged drug)45%
Urine (metabolites)20%
Feces (unchanged drug)10%
Feces (metabolites)25%
Total Recovery 100%

Note: This table presents hypothetical data for illustrative purposes only, as specific data for this compound are not publicly available.

Evaluation of SN 706 in Combination Therapy Regimens with Other Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel strategies, including combination therapy, to enhance efficacy and overcome resistance mechanisms nih.govacs.org. Combination therapy involves administering two or more antimicrobial agents simultaneously to achieve synergistic effects, broaden the spectrum of activity, or prevent the emergence of resistance acs.orgasm.org.

For a compound like this compound, evaluation in combination regimens would involve both in vitro and in vivo studies:

In Vitro Combination Studies: In vitro studies typically employ checkerboard assays or time-kill assays to assess the interaction between SN 706 and other antimicrobials. These assays determine if the combination results in synergy (enhanced activity), additivity, indifference, or antagonism. Synergy is often observed when agents target different bacterial pathways or when one agent inhibits a resistance mechanism to the other nih.govasm.org. Examples include the combination of β-lactam antibiotics with β-lactamase inhibitors (e.g., amoxicillin and clavulanic acid) to overcome enzymatic degradation of the β-lactam nih.govacs.orgmdpi.com.

In Vivo Combination Studies: If promising in vitro interactions are observed, in vivo combination therapy studies are conducted in animal models of infection. These models assess the efficacy of SN 706 in combination with other antimicrobials in reducing bacterial load, improving survival rates, and preventing disease progression. The goal is to identify combinations that offer superior outcomes compared to monotherapy, especially against multidrug-resistant (MDR) pathogens asm.orgmdpi.com. For instance, combinations of inhaled antibiotics have been explored to combat MDR Gram-negative respiratory infections, demonstrating enhanced bactericidal activity asm.org.

While specific research findings on this compound in combination therapy regimens are not publicly available, such studies would aim to identify optimal partners to maximize its therapeutic potential against challenging bacterial infections.

Structure-activity Relationship Sar Studies of Antibiotic Sn 706

Methodological Approaches for Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a pivotal computational modeling method in medicinal chemistry and drug discovery, aiming to establish a mathematical relationship between a chemical compound's structure and its biological activity. mdpi.comwikipedia.orgmdpi.com For antibiotics like SN 706, QSAR studies are crucial for understanding how structural variations influence antimicrobial potency and for predicting the activity of novel derivatives. mdpi.commdpi.com

The fundamental principle of QSAR is that variations in a compound's biological activity are a direct consequence of differences in its structural properties. nih.gov The process typically involves several key steps:

Selection of Data Set and Extraction of Descriptors: A collection of compounds with known biological activities is chosen. For each compound, various molecular descriptors (numerical values representing physicochemical properties or structural features) are calculated. These can include parameters related to lipophilicity, electronic properties, steric factors, and topological characteristics. wikipedia.orgisca.menih.govwalisongo.ac.id

Variable Selection: Statistical methods are employed to identify the most relevant descriptors that significantly correlate with the observed biological activity. wikipedia.org

Model Construction: Mathematical models, such as multiple linear regression (MLR), are developed to quantitatively link the selected descriptors to the biological activity. More advanced machine learning algorithms, including Random Forest, Neural Networks, and deep learning, are also increasingly utilized for more complex datasets. wikipedia.orgisca.meacs.org

Validation and Evaluation: The developed QSAR models are rigorously validated using internal (e.g., cross-validation) and external test sets to ensure their robustness and predictive power. wikipedia.orgmdpi.commdpi.com

For anthracycline antibiotics, QSAR models have been successfully applied to analyze structural variations and predict their half-maximal inhibitory concentration (IC50) values. isca.meresearchgate.net Such studies have utilized mechanistically interpretable molecular descriptors, like electrophilicity (related to redox reactivity) and functions representing dispersion interactions (related to attraction with biomolecules), to correlate with the lethality (log LD50) of anthracycline anticancer antibiotics. This approach can help identify structural scaffolds that influence different metabolic pathways and toxicity profiles. nih.gov

Identification of Critical Structural Motifs Governing SN 706 Antimicrobial Potency

As an anthracycline antibiotic, the antimicrobial potency of SN 706 is intrinsically linked to specific structural motifs characteristic of this class of compounds. Anthracyclines typically possess a planar anthraquinone chromophore and an attached sugar moiety, often daunosamine. hilarispublisher.commdpi.comscirp.org

Key structural motifs and their roles in anthracycline activity, which are relevant to SN 706, include:

Anthraquinone Chromophore: This planar tetracyclic ring system is essential for the primary mechanism of action: intercalation into the DNA double helix. hilarispublisher.commdpi.comacs.org This intercalation disrupts vital DNA processes such as transcription and replication, leading to bacterial cell death. hilarispublisher.commdpi.com The quinone moiety within this chromophore is also recognized for its anticancer activity. scirp.org

Specific Substituents on the Aglycone and Sugar: Even subtle structural changes can significantly impact cytotoxicity and antimicrobial potency. For instance, in related anthracyclines, the hydroxyl group at the C-14 position of the aglycone is significant for activity. mdpi.com For SN 706 specifically, its identification as a "SN-07-related anthracycline antibiotic that has a carminomycinone" suggests that the carminomycinone moiety is a critical structural feature distinguishing its activity profile from SN-07, which possesses a carbinolamine structure. nih.gov In another anthracycline, dutomycin, the 12-methyl group was found to be critical for its antiproliferative activity and higher DNA binding affinity. mdpi.com

The interplay of these motifs dictates the compound's ability to bind to its biological targets, thereby governing its antimicrobial potency.

Design Principles for Modifying SN 706 Structure to Enhance Efficacy and Reduce Resistance Development

The development of new anthracycline antibiotics, including modifications of SN 706, is guided by design principles aimed at enhancing efficacy, overcoming resistance mechanisms, and improving therapeutic profiles. Structural modifications can profoundly alter a drug's cellular uptake, subcellular localization, and affinity for its biological targets, thereby affecting its selectivity and potency. researchgate.net

General design principles for modifying anthracycline structures include:

Functionalization of Key Positions: N-functionalization, particularly on the amino sugar moiety, is a common and successful strategy to generate diverse anthracycline derivatives. This can involve introducing various groups such as alkyl, dialkyl, amide, carbamate, or halogen, sulfur, selenium, and phosphorus-containing moieties. researchgate.net

Modifications at the C-3' Position of Daunosamine: Alterations at this position of the amino sugar can lead to improved biological properties, including the ability to circumvent multidrug resistance mechanisms while maintaining or enhancing cytotoxic effects. hilarispublisher.comresearchgate.net

Stereochemical Changes: Inverting the configuration at the anomeric location of the daunosamine sugar can modify the drug's binding mode to DNA and its interaction with topoisomerase II, a key enzyme target for anthracyclines. hilarispublisher.com

Targeting Specific Interactions: Understanding the precise interactions between the drug and its target (e.g., hydrogen bonding, π-π stacking) allows for rational design. For example, the planar anthraquinone core is optimized for intercalation, while the sugar moiety is designed for groove binding and specific hydrogen bond formation with DNA. hilarispublisher.commdpi.comacs.org

Addressing Resistance Mechanisms: Given the growing issue of antibiotic resistance, design efforts focus on creating compounds that can evade efflux pumps, modify target binding sites, or overcome enzymatic deactivation, which are common resistance mechanisms against existing antibiotics.

Optimizing Pharmacokinetic Properties: While outside the scope of dosage/administration, structural modifications are often pursued to improve drug absorption, distribution, metabolism, and excretion (ADME) characteristics, which indirectly contribute to efficacy and reduced systemic toxicity.

By systematically modifying these critical structural motifs and evaluating their impact on activity, researchers can rationally design SN 706 analogues with enhanced antimicrobial efficacy and a reduced propensity for resistance development.

Application of Computational Modeling and Molecular Docking for SN 706-Target Interactions

Computational modeling and molecular docking are indispensable tools in modern drug discovery, providing detailed insights into the interactions between small molecules like SN 706 and their biological targets. mdpi.comisca.menih.gov These methods allow for the prediction of optimal binding poses, affinities, and the molecular forces governing drug-target interactions, which are crucial for understanding and optimizing the activity of SN 706.

For anthracycline antibiotics such as SN 706, which primarily exert their effects through DNA intercalation and topoisomerase II inhibition, computational approaches are extensively applied:

Molecular Docking Simulations: These simulations predict the preferred orientation and conformation of SN 706 when bound to its target, such as DNA or topoisomerase II. isca.meacs.orgresearchgate.net For anthracyclines, docking studies consistently show that the planar aglycone portion intercalates between DNA base pairs, while the sugar moiety often resides in the minor groove, forming crucial hydrogen bonds with DNA. mdpi.comhilarispublisher.commdpi.comacs.orgresearchgate.netplos.org

For example, molecular docking studies on the anthracycline dutomycin with calf thymus DNA (PDB ID: 1BNA) demonstrated that a 12-methyl group facilitated its insertion into the DNA groove, primarily through hydrogen bonds, resulting in higher binding affinity and antitumor activity compared to a demethylated derivative. mdpi.com

Similarly, studies on doxorubicin and daunorubicin showed increased interactions with DNA in the presence of ascorbic acid, attributed to enhanced hydrogen bonding predicted by molecular docking. plos.org

Molecular Dynamics (MD) Simulations: Beyond static docking poses, MD simulations provide dynamic insights into the flexibility of both the drug and its target, allowing researchers to observe conformational changes and the stability of the drug-target complex over time. These simulations can also explore interactions with cellular membranes, including insertion rates, orientation, and transport across the membrane, which can correlate with cytotoxic activity. nih.gov

Free Energy Calculations: Computational models are employed to predict the free energy of binding between anthracyclines and DNA. This allows for the rapid screening of new derivatives and the identification of compounds with enhanced binding affinities or sequence selectivity. nih.govacs.orgbibliotekanauki.plresearchgate.net

Homology Modeling: When experimental 3D structures of bacterial targets are unavailable, homology modeling can be used to construct theoretical protein structures, enabling subsequent docking studies to predict SN 706's interactions with these targets. isca.me

These computational approaches provide a powerful framework for deciphering the molecular basis of SN 706's antimicrobial potency, guiding the rational design of new analogues with improved efficacy and specificity.

Future Directions and Unexplored Avenues in Antibiotic Sn 706 Research

Elucidation of Potential Secondary Mechanisms of Action or Off-Target Effects

A comprehensive understanding of an antibiotic's complete mechanism of action (MOA) and any potential secondary or off-target effects is paramount for its successful development and clinical application. For Antibiotic SN 706, while its primary MOA involves interfering with bacterial cellular processes such as cell wall synthesis, protein synthesis, or DNA replication, specific detailed insights into these mechanisms are not yet widely available due to its emerging nature. echemi.com, ontosight.ai Future research efforts are crucial to precisely delineate the molecular targets and pathways affected by SN 706 within bacterial cells. This includes investigating whether it possesses additional mechanisms that contribute to its antibacterial potency or if it interacts with host cellular components, which could inform its therapeutic index and potential for adverse effects. Understanding these intricate interactions can also guide structural modifications for enhanced selectivity and reduced off-target activity.

Development of Novel Synthetic Analogues and Prodrugs with Optimized Activity and Delivery Profiles

The continuous evolution of antibiotic resistance necessitates the development of novel compounds with optimized pharmacological properties. For this compound, a key future direction involves the rational design and synthesis of new analogues and prodrugs. echemi.com, ontosight.ai This approach aims to enhance its antibacterial spectrum, improve potency against highly resistant strains, and refine its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Synthetic modifications could focus on improving solubility, stability, and bioavailability, as well as enabling targeted delivery to infection sites. Prodrug strategies, where the inactive precursor is converted into the active drug in vivo, could potentially enhance drug delivery, reduce systemic toxicity, or provide sustained release, thereby optimizing its therapeutic window and patient compliance.

In-depth Investigations into Synergistic and Adjuvant Antimicrobial Combinations with SN 706

The escalating challenge of multidrug-resistant (MDR) pathogens often necessitates combination therapy to achieve effective antimicrobial activity and mitigate the emergence of resistance. acs.org, wydawnictwo-tygiel.pl Future research for this compound should include in-depth investigations into its potential for synergistic and adjuvant antimicrobial combinations. This involves systematically testing SN 706 with existing antibiotics or novel antimicrobial adjuvants to identify combinations that yield enhanced bactericidal effects, broaden the spectrum of activity, or overcome specific resistance mechanisms. acs.org, nih.gov Such studies are critical for developing more robust treatment regimens that can effectively combat complex or highly resistant infections, potentially allowing for reduced dosages of individual agents and minimizing the development of new resistance.

Advanced Preclinical Characterization in Diverse Infection Models and Pathogen Challenges

Robust preclinical characterization is fundamental for advancing any new antibiotic toward clinical development. For this compound, advanced preclinical studies in diverse in vitro and in vivo infection models are essential. echemi.com, ontosight.ai This includes evaluating its efficacy against a wide array of clinically relevant bacterial pathogens, particularly those identified as urgent or serious threats, across various infection types (e.g., respiratory, bloodstream, skin and soft tissue, urinary tract infections). medchemica.com Studies should encompass both planktonic and biofilm-associated infections, as biofilms often contribute to chronic and difficult-to-treat infections. Challenging pathogen studies, including those with known resistance mechanisms (e.g., efflux pumps, target modifications, enzymatic inactivation), will provide crucial data on SN 706's potential to address unmet medical needs.

Longitudinal Resistance Surveillance and Mechanistic Characterization of Emerging Resistant Strains

The emergence and spread of antibiotic resistance is a global public health concern. mdpi-res.com, omicsonline.org, scbt.com To preserve the long-term effectiveness of this compound, longitudinal resistance surveillance programs are indispensable. amazonaws.com,,,, This involves continuous monitoring of bacterial populations for the development of resistance to SN 706 following its introduction. Concurrently, mechanistic characterization of any emerging resistant strains is vital. Understanding the specific genetic mutations or acquired resistance determinants (e.g., efflux pumps, target site modifications, or enzymatic inactivation) that confer resistance to SN 706 will inform strategies to mitigate its spread and guide the development of next-generation compounds or combination therapies.,,,

Potential for Specialized Applications of SN 706 in Difficult-to-Treat Infections

Difficult-to-treat infections, often caused by multidrug-resistant organisms or occurring in immunocompromised patients, represent a significant clinical challenge. medchemica.com,,,,, Given this compound's potent antibacterial properties, particularly against drug-resistant strains, exploring its potential for specialized applications in these challenging scenarios is a critical future direction. echemi.com, ontosight.ai This could include investigations into its efficacy against infections in specific anatomical sites where drug penetration is typically poor, or in patient populations with limited treatment options. Research into its role in combination with other therapies, or as a targeted agent for specific "superbugs," could establish SN 706 as a valuable addition to the antimicrobial arsenal for infections where current treatments are failing.

Q & A

Q. What is the molecular mechanism of action of Antibiotic SN 706, and how can it be experimentally validated?

this compound’s mechanism should be investigated using in vitro binding assays (e.g., fluorescence quenching or surface plasmon resonance) to identify target proteins or nucleic acids. Follow-up studies using gene knockout models or RNA interference can confirm functional pathways. For example, if SN 706 inhibits bacterial cell wall synthesis, comparative growth assays with and without peptidoglycan precursors can validate this hypothesis. Include negative controls (e.g., non-target bacteria) to rule off-target effects .

Q. What standardized protocols exist for assessing SN 706’s antimicrobial spectrum and potency?

Use Clinical and Laboratory Standards Institute (CLSI) or EUCAST guidelines for minimum inhibitory concentration (MIC) testing. Employ broth microdilution or agar dilution methods across a panel of Gram-positive, Gram-negative, and multidrug-resistant isolates. Report results with 95% confidence intervals to account for biological variability. Ensure solvent compatibility (e.g., DMSO concentration ≤1%) to avoid confounding toxicity .

Q. How can researchers mitigate bias when designing in vivo efficacy studies for SN 706?

Randomize animal cohorts, use blinded dosing protocols, and include placebo controls. Stratify subjects by weight, age, or infection severity to reduce variability. Predefine exclusion criteria (e.g., mortality unrelated to infection) and adhere to CONSORT guidelines for reporting. Validate infection models (e.g., murine thigh infection) with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How should contradictory data on SN 706’s efficacy in biofilm-associated infections be resolved?

Conflicting results may arise from differences in biofilm maturity, growth media, or quantification methods (e.g., crystal violet vs. confocal microscopy). Standardize biofilm models (e.g., CDC bioreactors) and use combinatorial approaches (e.g., SN 706 + EDTA to disrupt extracellular matrix). Perform meta-analyses of published data to identify confounding variables (e.g., pH, cation concentration) .

Q. What advanced statistical methods are recommended for analyzing SN 706’s synergistic interactions with other antibiotics?

Apply the fractional inhibitory concentration index (FICI) or response surface modeling (e.g., Bliss independence) to quantify synergy. Use machine learning tools (e.g., random forests) to predict synergy patterns across bacterial species. Validate findings with time-kill assays and report uncertainty metrics (e.g., bootstrapped confidence intervals) .

Q. How can researchers address the limitations of SN 706’s pharmacokinetic/pharmacodynamic (PK/PD) data in translational studies?

Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue penetration data (e.g., microdialysis in infected vs. healthy tissues). Use Monte Carlo simulations to predict human dosing regimens from murine data. Cross-validate with ex vivo infection models (e.g., hollow-fiber systems) to bridge in vitro-in vivo gaps .

Q. What methodologies are critical for evaluating SN 706’s resistance potential in longitudinal studies?

Serial passage assays under sub-MIC conditions for 30+ generations, combined with whole-genome sequencing of evolved strains, can identify resistance mutations. Use competition assays to assess fitness costs of resistance. Integrate transcriptomics (RNA-seq) to map adaptive pathways (e.g., efflux pump upregulation) .

Methodological Guidance for Data Interpretation

Q. How should researchers contextualize SN 706’s in vitro activity against clinical isolate databases?

Compare MIC distributions to epidemiological cutoff values (ECOFFs) for related antibiotics. Use multivariate regression to correlate SN 706’s activity with bacterial genotype (e.g., presence of beta-lactamase genes). Highlight geographic or temporal trends in susceptibility data to inform stewardship strategies .

Q. What steps ensure reproducibility in SN 706’s cytotoxicity assays against eukaryotic cells?

Adhere to ISO 10993-5 guidelines for cytotoxicity testing. Use multiple cell lines (e.g., HEK293, HepG2) and endpoints (e.g., ATP quantification, LDH release). Normalize data to solvent controls and report interassay variability. Include reference antibiotics with known toxicity profiles as benchmarks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.